molecular formula C16H20N2O4S2 B3027500 Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide CAS No. 1290627-07-4

Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide

Cat. No. B3027500
CAS RN: 1290627-07-4
M. Wt: 368.5
InChI Key: BLAHAZOGZYPHSN-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

Research by Atkinson (1971) discusses the dehydration of specific alcohol compounds with toluene p-sulphonic acid, resulting in a yellow dimer formation. This process involves complex chemical transformations relevant to the study of organic compounds and their properties (Atkinson, 1971).

Fragmentation Patterns and Thermal Behavior

A study by Aitken et al. (1994) examines the fragmentation patterns in the gas-phase pyrolysis of bi- and tri-cyclic sulfolanes related to the 8-thiabicyclo[4.3.0]non-3-ene 8,8-dioxide ring system. This research provides insights into the thermal breakdown and decomposition pathways of complex molecular structures, which is crucial for understanding their stability and reactivity under various conditions (Aitken, Cadogan, Gosney, & Newlands, 1994).

Cyclopropanation Reactions

Research conducted by Collado et al. (1997) on the cyclopropanation reaction of α, β-unsaturated ketones with specific sulfonium bromide salts in toluene reveals important aspects of stereocontrol in organic synthesis. These findings contribute to the broader understanding of cyclopropanation mechanisms and their applications in creating complex organic molecules (Collado, Domínguez, Ezquerra, Pedregal, & Monn, 1997).

Photocytotoxicity and Cellular Imaging

A paper by Raza et al. (2017) describes the use of monofunctional platinum(II) complexes conjugated to 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) for cellular imaging and mitochondria-targeted photocytotoxicity. This research highlights the potential biomedical applications of these compounds in cancer treatment and diagnostics (Raza, Gautam, Garai, Mitra, Kondaiah, & Chakravarty, 2017).

Isomerization and Intramolecular Redox Reaction

Shikanai et al. (2009) researched the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers to form dihydropyrans and ketoolefins. This study offers valuable insights into the mechanistic pathways of these reactions and their potential utility in synthetic organic chemistry (Shikanai, Murase, Hata, & Urabe, 2009).

properties

IUPAC Name

(3aR,8bR)-7-(4-methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-2-5-13(6-3-11)24(21,22)18-9-12-4-7-16-14(15(12)10-18)8-17-23(16,19)20/h2-3,5-6,14,16-17H,4,7-10H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHAZOGZYPHSN-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C4CNS(=O)(=O)C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)[C@@H]4CNS(=O)(=O)[C@@H]4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103746
Record name 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1290627-07-4
Record name 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290627-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrolo[3,4-e][1,2]benzisothiazole, 1,3a,4,5,6,7,8,8b-octahydro-7-[(4-methylphenyl)sulfonyl]-, 3,3-dioxide, (3aR,8bR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide
Reactant of Route 2
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide
Reactant of Route 3
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide
Reactant of Route 4
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide
Reactant of Route 5
Reactant of Route 5
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide
Reactant of Route 6
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.